1-NM-PP1 is a cell-permeable, adenosine triphosphate (ATP)-competitive kinase inhibitor. It is frequently employed in chemical genetics research due to its ability to inhibit analog-sensitive (AS) kinases. These AS kinases are engineered to be specifically inhibited by bulky ATP analogs like 1-NM-PP1, allowing researchers to study the function of individual kinases within a cellular context. This compound has been instrumental in investigating a wide range of cellular processes, including cell signaling, cell cycle regulation, and gene expression. [, , , , , , , , ]
1-NM-PP1, also known as 1-naphthylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine, is a potent and selective inhibitor of specific protein kinases. It is a C3-modified analog of the well-known compound PP1 (a broad-spectrum protein kinase inhibitor) and is particularly designed to selectively inhibit mutated forms of kinases while sparing their wild-type counterparts. The compound has gained attention in biochemical research for its applicability in studying kinase functions and signaling pathways.
1-NM-PP1 is classified under small molecule inhibitors targeting serine/threonine kinases. Its primary sources include synthetic laboratories focused on chemical biology and pharmacology, with significant contributions from research institutions that study protein kinases and their regulatory mechanisms. The compound is often utilized in experimental settings to dissect cellular signaling pathways by selectively inhibiting specific kinase activities.
The synthesis of 1-NM-PP1 involves several steps, typically starting from commercially available precursors. A common synthetic route includes:
The yield of this synthesis can vary but typically hovers around 75% based on optimized protocols .
1-NM-PP1 has a molecular formula of and a molecular weight of approximately 331.41 g/mol. The structure features a naphthyl group linked through a methylene bridge to a pyrazolo[3,4-d]pyrimidine core, which is critical for its inhibitory activity.
The compound's structural characteristics include:
1-NM-PP1 primarily functions through competitive inhibition at the ATP binding site of target kinases. Its reactivity profile includes:
The mechanism by which 1-NM-PP1 exerts its effects involves:
Data from various studies indicate that 1-NM-PP1 can inhibit phosphorylation events critical for cell cycle progression and signaling pathways involved in cellular growth and differentiation.
Key properties of 1-NM-PP1 include:
These properties make it suitable for various biochemical assays and cellular studies.
1-NM-PP1 has several applications in scientific research:
The development of analog-sensitive (AS) kinase technology emerged from the challenge of achieving precise pharmacological control over individual kinases within the highly conserved kinome. Traditional ATP-competitive inhibitors often lack sufficient selectivity due to the structural similarity of kinase ATP-binding sites. A breakthrough came with the strategic mutation of a conserved "gatekeeper" residue—typically a bulky amino acid (e.g., methionine, threonine, or phenylalanine)—to smaller residues like glycine or alanine. This enlargement of the ATP-binding pocket created a unique cavity not present in wild-type kinases, enabling selective targeting by bulky ATP analogs or inhibitors [1] [5].
Early work established PP1 (a pyrazolo[3,4-d]pyrimidine scaffold inhibitor of Src-family kinases) as a foundational compound for inhibitor design. Co-crystallography studies of PP1 bound to Hck kinase (a Src-family member) revealed critical interactions: the pyrazolopyrimidine core mimics adenine in hydrogen-bonding with the kinase hinge region, while the para-tolyl group at the C3 position occupies a hydrophobic region near the gatekeeper [1]. Researchers leveraged this insight to design inhibitors like 1-NA-PP1 and 1-NM-PP1 (1-(tert-Butyl)-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), incorporating bulkier C3 substituents that could exploit the enlarged pocket of AS kinases while being excluded from wild-type kinases via steric clash [1] [8]. This approach established a generalizable platform—"Analog-Sensitive Kinase Alleles" (ASKAs)—enabling targeted kinase inhibition across diverse organisms [8].
Table 1: Evolution of Key AS Kinase Inhibitors
Inhibitor | Core Scaffold | C3 Substituent | Key Structural Feature | Primary Application Refs |
---|---|---|---|---|
PP1 | Pyrazolo[3,4-d]pyrimidine | p-Tolyl | Parent compound; Binds WT Src kinases | [1] |
1-NA-PP1 | Pyrazolo[3,4-d]pyrimidine | 1-Naphthyl | Bulky naphthyl; Minimal gatekeeper clash in WT | [1] [2] |
1-NM-PP1 | Pyrazolo[3,4-d]pyrimidine | 1-Naphthylmethyl | Methylene linker; Enhanced orthogonality vs. WT | [1] [3] [4] |
3MB-PP1 | Pyrazolo[3,4-d]pyrimidine | 3-Methylbenzyl | Optimized for recalcitrant AS kinases | [1] |
1-NM-PP1 exemplifies a second-generation AS kinase inhibitor designed for enhanced selectivity and versatility. Its structure features a pyrazolopyrimidine core with two critical modifications: a tert-butyl group at the N1 position (improving metabolic stability and cell permeability) and a 1-naphthylmethyl group at C3 connected via a methylene linker [1] [3]. The methylene linker is pivotal—it provides rotational freedom, allowing the bulky naphthyl ring to optimally orient within the engineered gatekeeper pocket of diverse AS kinases, maximizing hydrophobic contacts and van der Waals interactions [1]. Crucially, this bulky group creates severe steric hindrance with larger native gatekeeper residues (e.g., threonine, methionine), rendering 1-NM-PP1 largely inert against wild-type kinases [1] [4].
X-ray crystallography of 1-NM-PP1 bound to Src AS1 (T338G) (PDB: 4LGH) revealed the molecular basis of its efficacy and selectivity [1] [3]:
This combination of features makes 1-NM-PP1 a versatile tool for targeting a broad spectrum of AS kinases. Its utility spans multiple biological contexts:
Table 2: Selectivity Profile of 1-NM-PP1 Against Engineered Kinases
Kinase | Organism | Gatekeeper Mutation | 1-NM-PP1 IC₅₀ | Key Phenotype Observed | Source |
---|---|---|---|---|---|
Src (AS1) | Chicken (Gallus gallus) | T338G | ~0.6 - 2.2 µM* | Kinase inhibition confirmed by crystallography (4LGH) | [1] [3] |
TgCDPK1 | Toxoplasma gondii | Native Gly128 | 0.9 µM | Inhibition of invasion & gliding motility | [4] |
TgCDPK1 G128M | Toxoplasma gondii | Engineered Met128 | 2400 µM | Resistance to 1-NM-PP1 | [4] |
Cdk1-as1 | Saccharomyces cerevisiae | F88G | <1 µM | Cell cycle arrest; Transcriptional profiling | [2] [7] |
Mps1-as1 | Saccharomyces cerevisiae | N/A (Engineered allele) | <1 µM | Spindle formation & kinetochore positioning defects | [7] |
PKCδ (AS) | Human | M486A | Specific Inhibition | Validated substrate phosphorylation by N6-(benzyl)-ATP | [6] |
*Range reflects variability in biochemical vs cellular assays.
While highly selective within the engineered kinome, 1-NM-PP1's effectiveness varies across different AS kinase alleles. Factors influencing potency include:
Despite these limitations, 1-NM-PP1 remains a cornerstone reagent in chemical genetics, enabling precise, rapid, and reversible kinase inhibition to dissect signaling pathways and kinase functions across biology [1] [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7